molecular formula C8H5BrF2O B1272834 2-Bromo-1-(3,5-difluorophenyl)ethanone CAS No. 220607-75-0

2-Bromo-1-(3,5-difluorophenyl)ethanone

Cat. No. B1272834
CAS RN: 220607-75-0
M. Wt: 235.02 g/mol
InChI Key: CJEGSZFRYLCTLK-UHFFFAOYSA-N
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Description

2-Bromo-1-(3,5-difluorophenyl)ethanone is a brominated ketone with a difluorophenyl group. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated aromatic ketones and their properties, synthesis, and potential applications. These compounds are of interest due to their utility in various chemical reactions and potential biological activities.

Synthesis Analysis

The synthesis of brominated aromatic ketones typically involves halogenation reactions. For instance, the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone was achieved through a halogen-exchange reaction, which suggests that a similar approach could be used for synthesizing 2-Bromo-1-(3,5-difluorophenyl)ethanone . Additionally, the synthesis of 2-bromo-1-(3,4-dimethylphenyl)ethanone and its conversion to various derivatives indicates that brominated ketones can serve as versatile intermediates for further chemical transformations .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of brominated ketones can be investigated using computational methods and compared with experimental data, such as infrared spectroscopy and X-ray diffraction . The stability of these molecules can be analyzed through hyper-conjugative interactions and charge delocalization using natural bond orbital (NBO) analysis. The HOMO-LUMO analysis can provide insights into the charge transfer within the molecule, which is crucial for understanding its reactivity .

Chemical Reactions Analysis

Brominated aromatic ketones can participate in various chemical reactions due to the presence of the reactive bromine atom and the carbonyl group. For example, the bromination of 2,3-diarylcyclopent-2-en-1-ones shows that the position of bromination can be controlled by the choice of reagent and solvent, indicating that similar selectivity might be achievable with 2-Bromo-1-(3,5-difluorophenyl)ethanone . The reactivity of the bromine atom also allows for the formation of thiazole derivatives, as demonstrated by the conversion of 2-bromo-1-(3,4-dimethylphenyl)ethanone into various thiazole compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated ketones can be characterized by spectroscopic methods. The FT-IR spectra can reveal the presence of characteristic functional groups, while UV-Vis spectroscopy can provide information about the electronic transitions and possible charge transfer bands . The molecular structures obtained from single-crystal X-ray diffraction studies can give precise geometrical parameters, which are essential for understanding the compound's properties and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Analogues : The synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, a chemical analogue of 2-Bromo-1-(3,5-difluorophenyl)ethanone, demonstrated its effectiveness as a chemical protective group and its role in halogen-exchange reactions (Li Hong-xia, 2007).
  • Esterification and Photolytic Properties : The esterification of similar bromo-aryl ethanones was successful, and these compounds showed no photolytic phenomena in different solvents, implying stability under various conditions (Li Hong-xia, 2007).

Chemical Reactions and Mechanisms

  • SRN1 Mechanism in Synthesis : A study on the synthesis of α,β-unsaturated ketones demonstrated a mechanism involving 2-bromo-1-aryl ethanones, which could be relevant for understanding the reactivity of 2-Bromo-1-(3,5-difluorophenyl)ethanone (C. Curti, A. Gellis, & P. Vanelle, 2007).
  • Nucleophilic Substitution Reactions : Computational studies on imidazole reactions with various 2-bromo-1-arylethanone derivatives, including 2-bromo-1-(3,5-difluorophenyl)ethanone, provide insights into their chemical behavior in nucleophilic substitution reactions (T. Erdogan & F. Erdoğan, 2019).

properties

IUPAC Name

2-bromo-1-(3,5-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O/c9-4-8(12)5-1-6(10)3-7(11)2-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEGSZFRYLCTLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380869
Record name 2-bromo-1-(3,5-difluorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

220607-75-0
Record name 2-bromo-1-(3,5-difluorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3′,5′-difluoroacetophenone (3 g, 19.2 mmol) (Lancaster Synthesis) in dioxane (30 mL) was added dropwise a solution of bromine (3.67 g, 23 mmol) in dioxane (75 mL). After stirring for 10 minutes, the mixture was concentrated in vacuo and the residue was purified by flash chromatography, with 10:2 hexanes/dichloromethane as an eluant, to provide 2-bromo-1-(3,5-difluorophenyl)ethanone as a colorless oil (2.9 g, 64% yield).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.67 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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